![molecular formula C30H53N5O7 B10820693 cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]](/img/structure/B10820693.png)
cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] is a cyclic peptide composed of various amino acids, including alanine, valine, glycine, and leucine This compound is part of the diketopiperazine family, which is known for its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to couple.
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC). The scalability of SPPS makes it suitable for producing significant quantities of cyclic peptides for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization.
Biology: Investigated for its potential role in cellular signaling and interaction with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a scaffold for designing bioactive compounds.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a stable conformation that can effectively bind to these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclo(D-Ala-Val): Another cyclic peptide with similar structural features.
Cyclo(Δ-Ala-L-Val): Known for its role in bacterial quorum sensing.
Cyclo(D-Tyr-D-Phe): Studied for its potential therapeutic applications.
Uniqueness
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] is unique due to its specific amino acid composition and the presence of the 3-hex-2-yl group, which may confer distinct biological activities and chemical properties compared to other cyclic peptides.
This detailed article provides a comprehensive overview of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZWPQYGALTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
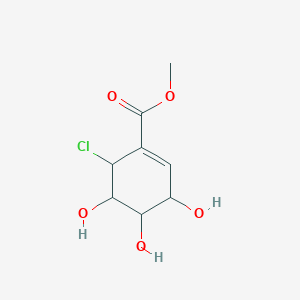

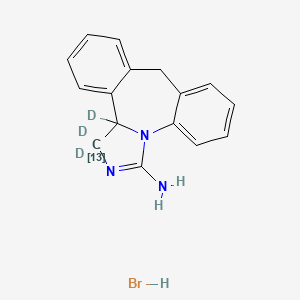

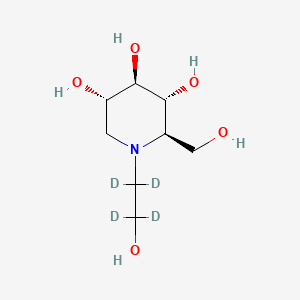


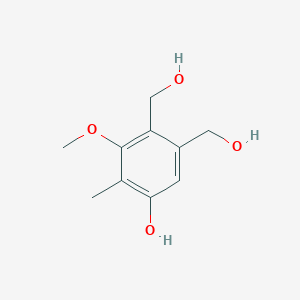
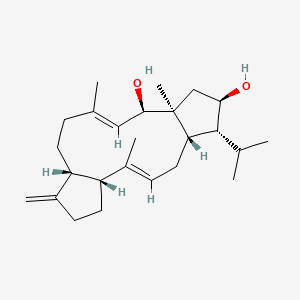
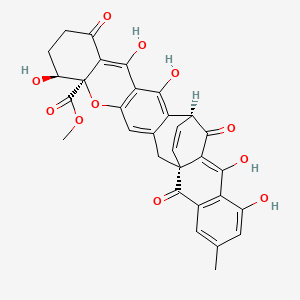
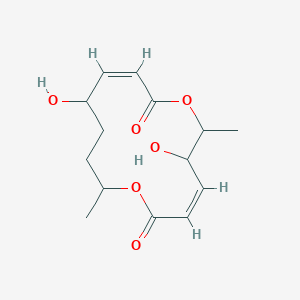
![(3beta,16beta)-16-[[2-O-Acetyl-3-O-[2-O-(4-methoxybenzoyl)-beta-D-xylopyranosyl]-alpha-L-arabinopyranosyl]oxy]-3,17-dihydroxycholest-5-en-22-one](/img/structure/B10820722.png)


